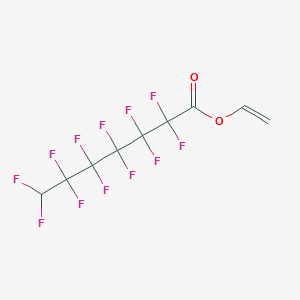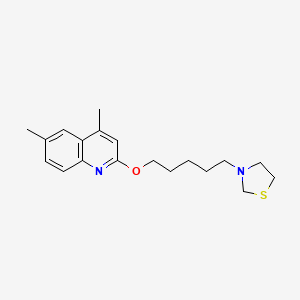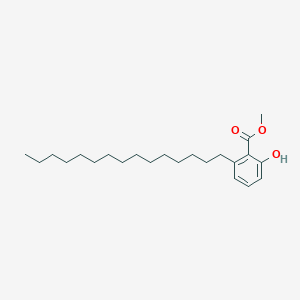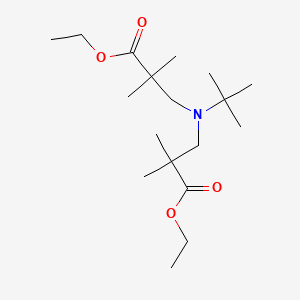
3-Chloro-1-benzoselenophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-benzoselenophene-2-carbaldehyde is a chemical compound that belongs to the class of organoselenium compounds It is characterized by the presence of a benzoselenophene ring, which is a selenium-containing heterocycle, substituted with a chloro group at the 3-position and an aldehyde group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-benzoselenophene-2-carbaldehyde typically involves the formation of the benzoselenophene ring followed by the introduction of the chloro and aldehyde groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzoselenophene ring. The chloro group can be introduced via halogenation reactions, while the aldehyde group can be introduced through formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
3-Chloro-1-benzoselenophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 3-chloro-1-benzoselenophene-2-carboxylic acid.
Reduction: Formation of 3-chloro-1-benzoselenophene-2-methanol.
Substitution: Formation of various substituted benzoselenophenes depending on the nucleophile used.
科学研究应用
3-Chloro-1-benzoselenophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 3-Chloro-1-benzoselenophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The chloro group can also participate in substitution reactions, further modifying the compound’s activity.
相似化合物的比较
Similar Compounds
3-Chloro-1-benzothiophene-2-carbaldehyde: Similar structure but contains sulfur instead of selenium.
3-Chloro-1-benzofuran-2-carbaldehyde: Similar structure but contains oxygen instead of selenium.
Uniqueness
3-Chloro-1-benzoselenophene-2-carbaldehyde is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit enhanced biological activities and different reactivity profiles, making them valuable in various research applications.
属性
CAS 编号 |
36810-34-1 |
|---|---|
分子式 |
C9H5ClOSe |
分子量 |
243.56 g/mol |
IUPAC 名称 |
3-chloro-1-benzoselenophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5ClOSe/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H |
InChI 键 |
WQGJNWQBECRDJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C([Se]2)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
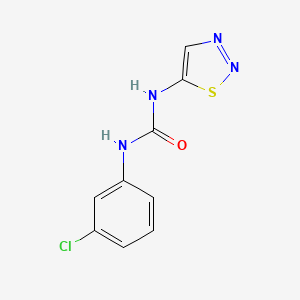

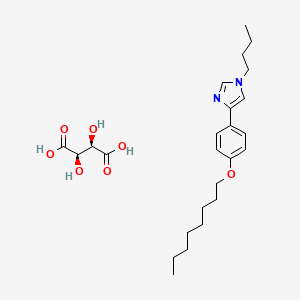
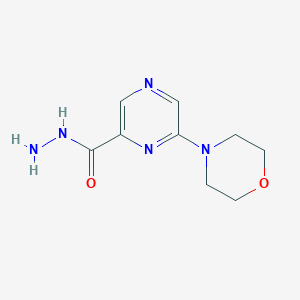
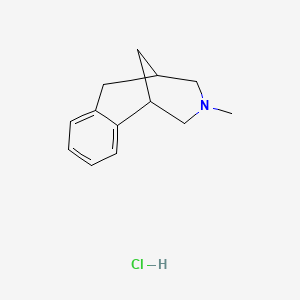
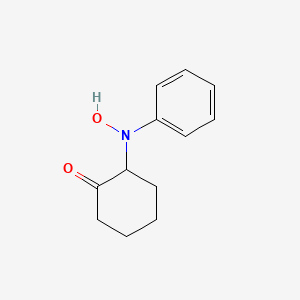

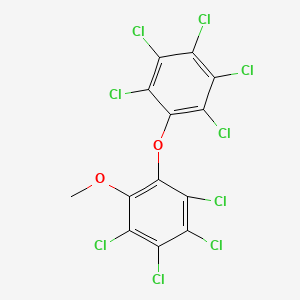
![4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid](/img/structure/B14670747.png)
